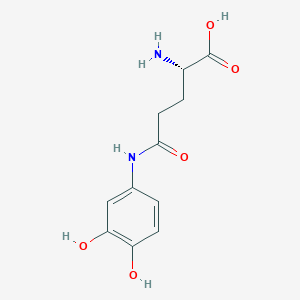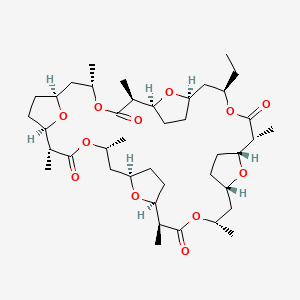
Gambirtannine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gambirtannine is a member of beta-carbolines.
Scientific Research Applications
Antifibrotic Potential in Keloid Therapy
Gambirtannine, found in the gambir plant (Uncaria gambir), shows promise as an antifibrotic agent, particularly in keloid fibroblast cells. A study involving molecular docking and in vitro assays revealed that compounds like gambirin A1, procyanidin B2, and neooxygambirtannine, which includes gambirtannine, effectively inhibit keloid fibroblasts. This suggests gambirtannine's potential role in herbal-based keloid therapy (Jusman et al., 2022).
Antimicrobial Properties
Gambirtannine's antimicrobial properties are evident in its effectiveness against microbes causing abnormal vaginal discharge, like Candida albicans and Streptococcus mutans. This indicates its potential use in treating such infections (Unnamed, 2022).
Identification and Structural Analysis
Research has also focused on identifying and analyzing the structure of gambirtannine, along with related compounds like oxogambirtannine and dihydrogambirtannine, extracted from the tannin Gambir. This includes understanding their chemical and spectral properties, crucial for further pharmacological applications (Merlini et al., 1967).
Applications in Oral Health
Studies have explored gambir's use in oral health products like herbal toothpaste. It's shown that gambir, when combined with virgin coconut oil, can produce toothpaste with antibacterial activity, particularly against Streptococcus mutans. This highlights gambirtannine's role in maintaining oral health (Zaadah et al., 2022).
Anti-inflammatory and Gastroprotective Effects
Gambirtannine demonstrates anti-inflammatory properties and can increase gastric mucosal integrity, as seen in studies involving Wistar rats. This suggests its potential use in treating conditions like gastritis (Oswari et al., 2019), (Suasti et al., 2018).
properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3,11,12,14-tetrahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H18N2O2/c1-25-21(24)16-7-4-5-13-12-23-10-9-15-14-6-2-3-8-18(14)22-20(15)19(23)11-17(13)16/h2-8,11,22H,9-10,12H2,1H3 |
InChI Key |
XXMFILHAOYZMSG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1C=C3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=C3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)
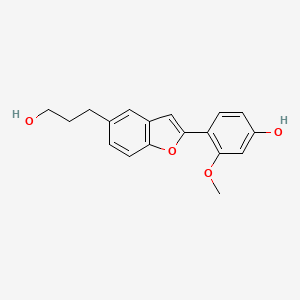
![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)
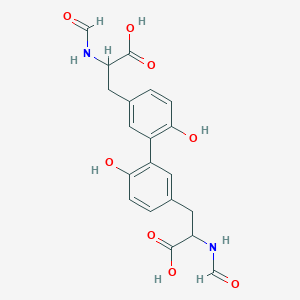
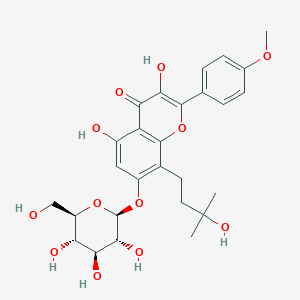
![6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1252512.png)
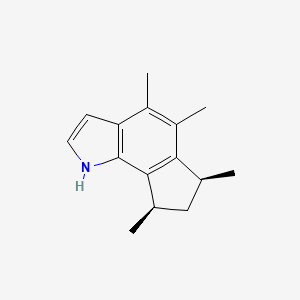
![(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one](/img/structure/B1252514.png)
